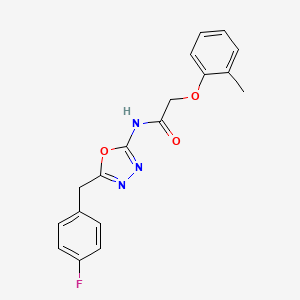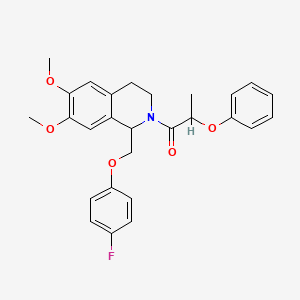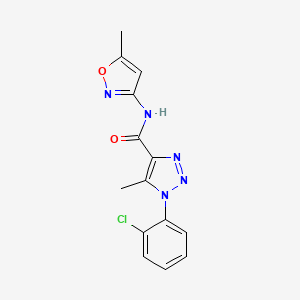
1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, includes a 1,2,3-triazole ring and an oxazole ring. These are both heterocyclic compounds, which means they contain atoms of at least two different elements as members of its rings .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups can make a compound soluble in water, while nonpolar groups can make it soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Mechanisms
One notable application in scientific research for the compound involves the exploration of its chemical synthesis and mechanisms. For instance, the study of oxazoles as precursors in chemical synthesis demonstrates their utility in forming activated carboxylates, which have applications in the synthesis of macrolides like recifeiolide and curvularin. This process involves photooxygenation to produce triamides, illustrating a method for creating complex organic compounds from simpler oxazole derivatives (Wasserman, Gambale, & Pulwer, 1981).
Antimicrobial and Antitumor Activities
The compound's derivatives have been studied for their potential antimicrobial and antitumor activities. Research into related structures, such as N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, has shown in vitro antibacterial and antifungal activities, suggesting a possible avenue for therapeutic application (Desai, Dodiya, & Shihora, 2011). Additionally, antitumor imidazotetrazines synthesized through interactions with alkyl and aryl isocyanates indicate the compound's relevance in developing novel antitumor agents, further emphasizing its importance in cancer research (Stevens et al., 1984).
Corrosion Inhibition
Another application is in the field of materials science, specifically in corrosion inhibition. Studies have shown that triazole derivatives can act as effective corrosion inhibitors for mild steel in acidic media, demonstrating the compound's utility in protecting industrial materials from degradation (Lagrenée et al., 2002).
Molecular Interactions and Bonding
The compound and its derivatives have also been analyzed for their molecular interactions and bonding capabilities. For instance, the synthesis and characterization of triazole derivatives with an α-ketoester functionality reveal insights into π-hole tetrel bonding interactions, contributing to a deeper understanding of molecular assembly and interaction mechanisms in solid states (Ahmed et al., 2020).
Physicochemical Properties and Solubility
Research into the physicochemical properties and solubility of triazole derivatives like L-173, a novel potential antifungal compound, highlights the importance of understanding solubility thermodynamics and partitioning processes in biologically relevant solvents. This knowledge is crucial for drug formulation and delivery, underscoring the compound's role in pharmaceutical development (Volkova, Levshin, & Perlovich, 2020).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c1-8-7-12(18-22-8)16-14(21)13-9(2)20(19-17-13)11-6-4-3-5-10(11)15/h3-7H,1-2H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIXBZZQJVTNRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
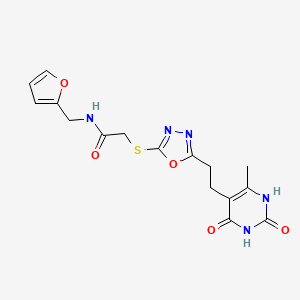
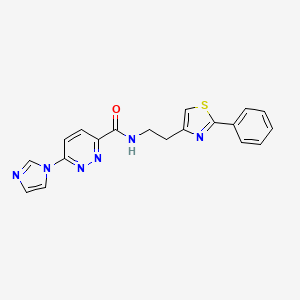

![5-ethyl-N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2438570.png)


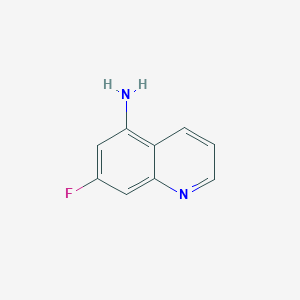
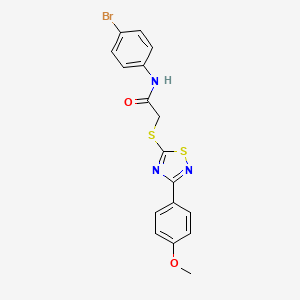
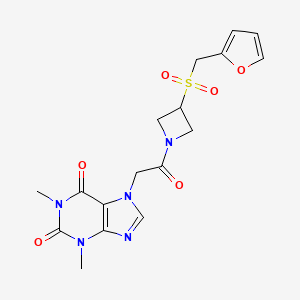
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2438580.png)
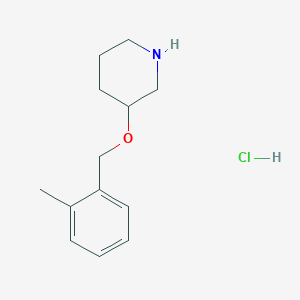
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride](/img/structure/B2438585.png)
